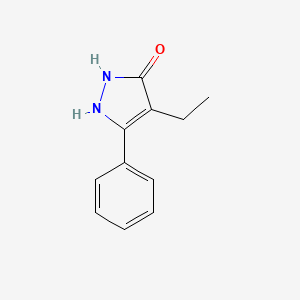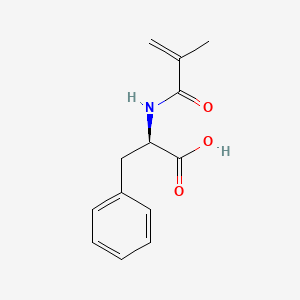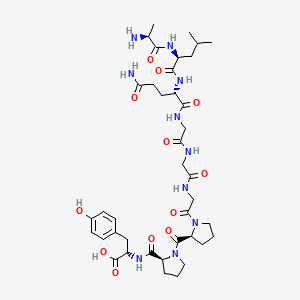
3-Hydroxy-3-methyloctanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-methyloctanenitrile is an organic compound with the molecular formula C9H17NO It is a hydroxynitrile, which means it contains both a hydroxy (-OH) and a nitrile (-CN) functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxy-3-methyloctanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to carbonyl compounds. This process involves the reaction of an aldehyde or ketone with hydrogen cyanide (HCN) in the presence of a base, such as sodium hydroxide (NaOH), to form the hydroxynitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve the reaction of isobutylene oxide with cyanide to obtain 3-hydroxy-3-methylbutyronitrile, followed by further chemical modifications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-methyloctanenitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of 3-methyl-3-oxooctanenitrile.
Reduction: Formation of 3-hydroxy-3-methyloctylamine.
Substitution: Formation of 3-chloro-3-methyloctanenitrile.
Applications De Recherche Scientifique
3-Hydroxy-3-methyloctanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-hydroxy-3-methyloctanenitrile involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The hydroxyl and nitrile groups play crucial roles in its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Hydroxy-3-methylbutyronitrile
- 3-Hydroxy-3-methylglutaryl coenzyme A
- 3-Hydroxy-3-methyl-2-butanone
Uniqueness
3-Hydroxy-3-methyloctanenitrile is unique due to its specific molecular structure, which combines a longer carbon chain with both hydroxyl and nitrile functional groups. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
600735-61-3 |
|---|---|
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
3-hydroxy-3-methyloctanenitrile |
InChI |
InChI=1S/C9H17NO/c1-3-4-5-6-9(2,11)7-8-10/h11H,3-7H2,1-2H3 |
Clé InChI |
KBCZHOJYLRRFCY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




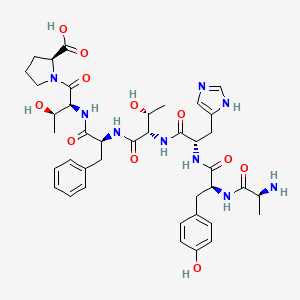
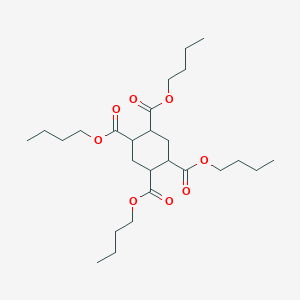
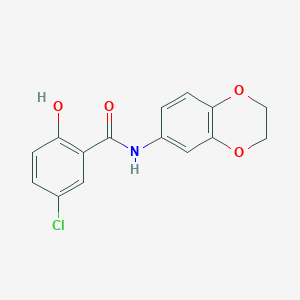
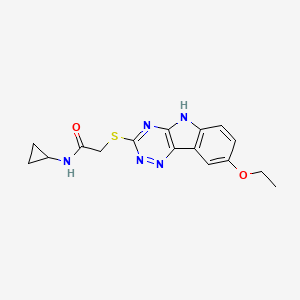
![2-[3-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B12593728.png)
![2,5,7-Trichloro-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12593735.png)
![3-Acetyl-2-[(3-aminopropyl)amino]-6-chloropyridin-4(1H)-one](/img/structure/B12593741.png)
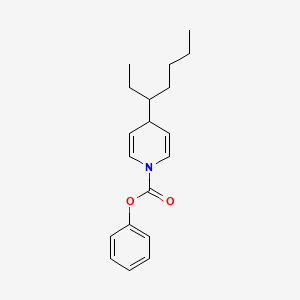
![[3-[[[2-(Benzylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B12593751.png)
